3-(2-Chloroethyl)-7-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloroethyl)-7-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAHCHFACLCTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 2 Chloroethyl 7 Methyl 1h Indole
Classical and Modern Approaches for Indole (B1671886) Ring Construction
The formation of the indole nucleus is a foundational step in organic synthesis, with numerous named reactions developed for this purpose. For the specific case of 7-methyl-1H-indole, classical methods like the Fischer and Bartoli syntheses are particularly relevant, alongside modern catalytic approaches.
Fischer Indole Synthesis and its Adaptations for 7-Methylation
The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, remains one of the most widely used methods for preparing indoles. wikipedia.orgtcichemicals.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazine and an aldehyde or ketone. wikipedia.org The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A critical researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.orgnih.gov
For the synthesis of a 7-methylated indole ring, the logical starting material is o-tolylhydrazine (B1593758) (or its hydrochloride salt). The choice of the carbonyl component determines the substitution at positions 2 and 3 of the indole ring. To leave these positions unsubstituted initially, a carbonyl compound that can act as an acetaldehyde (B116499) equivalent is required.
A highly relevant adaptation of this synthesis is seen in the preparation of tryptophol (B1683683) analogs. For instance, the synthesis of 7-ethyltryptophol, a key intermediate for the drug Etodolac, is achieved by reacting 2-ethylphenylhydrazine hydrochloride with 2,3-dihydrofuran. iosrjournals.orgresearchgate.net The dihydrofuran serves as a masked form of 4-hydroxybutanal. This approach can be directly adapted for the synthesis of 7-methyltryptophol, a direct precursor to the target compound, by using o-tolylhydrazine hydrochloride.
Table 1: Fischer Indole Synthesis for Tryptophol Analogs
| Arylhydrazine Precursor | Carbonyl Source | Catalyst/Solvent | Product | Reported Yield |
|---|---|---|---|---|
| 2-Ethylphenylhydrazine HCl | 2,3-Dihydrofuran | H₂SO₄ / DMAc:H₂O | 7-Ethyltryptophol | 75% iosrjournals.org |
| o-Tolylhydrazine HCl (proposed) | 2,3-Dihydrofuran | Acid Catalyst (e.g., H₂SO₄, PPA) | 7-Methyltryptophol | N/A |
Bartoli Indole Synthesis and Related Cyclization Reactions
The Bartoli indole synthesis is a powerful and direct method for preparing 7-substituted indoles. researchgate.netrsc.org This reaction involves the addition of a vinyl Grignard reagent (typically three equivalents) to an ortho-substituted nitroarene. wikipedia.orgjk-sci.com The presence of the ortho-substituent is crucial for the success of the reaction, as it sterically facilitates a key researchgate.netresearchgate.net-sigmatropic rearrangement step in the mechanism. wikipedia.org
To prepare the 7-methyl-1H-indole core, the reaction would utilize o-nitrotoluene as the starting nitroarene and vinyl magnesium bromide as the Grignard reagent. wikipedia.org The mechanism is initiated by the addition of the Grignard reagent to the nitro group, which, after a series of intermediates and a sigmatropic rearrangement, cyclizes and aromatizes to form the indole ring. wikipedia.orgjk-sci.com This method is particularly advantageous because it directly installs the 7-substituent, a modification that can be challenging with other classical indole syntheses. researchgate.netrsc.org
Table 2: Bartoli Indole Synthesis for 7-Methyl-1H-indole
| Nitroarene | Grignard Reagent | Key Features | Product |
|---|---|---|---|
| o-Nitrotoluene | Vinyl Magnesium Bromide (3 equiv.) | Direct synthesis of 7-substituted indoles. researchgate.netwikipedia.org Ortho-substituent is essential for high yield. wikipedia.org | 7-Methyl-1H-indole |
Reductive Cyclization of Nitrobenzene Derivatives
Modern synthetic chemistry offers various methods for indole synthesis based on the reductive cyclization of suitably substituted nitroaromatics. Palladium-catalyzed reactions are particularly prominent in this area. nih.gov One common strategy involves the reductive cyclization of 2-nitrostyrenes. nih.gov
To apply this to the synthesis of 7-methyl-1H-indole, one would start with a derivative of 2-methyl-1-nitrobenzene. For example, a 2-nitrotoluene (B74249) derivative could be elaborated into a 2-nitrostyrene analog through various cross-coupling or condensation reactions. This intermediate can then undergo reductive cyclization. Catalytic systems often employ a palladium source, such as palladium(II) acetate, in combination with a reducing agent, frequently carbon monoxide, which also acts as a deoxygenating agent. nih.gov These methods are valued for their functional group tolerance and the relatively mild conditions employed. nih.gov
Introduction of the 2-Chloroethyl Side Chain at the 3-Position
Once the 7-methyl-1H-indole nucleus is formed, the next stage is the installation of the 2-chloroethyl side chain at the C3 position, which is the most nucleophilic site of the indole ring. This can be achieved through the functionalization of an intermediate or by direct transformation of a precursor that already contains the required two-carbon unit.
Functionalization of Indole-3-Carbaldehyde Precursors
A common and versatile strategy for introducing side chains at the C3 position involves an indole-3-carbaldehyde intermediate. researchgate.net
Step 1: Formylation of 7-Methyl-1H-indole The first step is the formylation of 7-methyl-1H-indole to produce 7-methyl-1H-indole-3-carbaldehyde. The most widely used method for this transformation is the Vilsmeier-Haack reaction. ekb.eg This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as an electrophile to attack the electron-rich C3 position of the indole. ekb.egorgsyn.org The reaction is generally high-yielding and provides the aldehyde precursor cleanly. orgsyn.org
Step 2: Conversion of Aldehyde to 2-Chloroethyl Group The conversion of the 3-formyl group to a 3-(2-chloroethyl) group is a two-step process:
Reduction: The aldehyde is first reduced to the corresponding primary alcohol, 7-methyltryptophol (2-(7-methyl-1H-indol-3-yl)ethan-1-ol). This reduction can be readily achieved using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄).
Chlorination: The resulting hydroxyl group of 7-methyltryptophol is then converted to a chloride. This is a standard nucleophilic substitution reaction that can be accomplished using various chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).
Transformation of Tryptophol Analogs
A more direct route to 3-(2-Chloroethyl)-7-methyl-1H-indole involves the direct chlorination of 7-methyltryptophol. This precursor can be synthesized efficiently via methods like the Fischer indole synthesis described previously (Section 2.1.1). iosrjournals.org
The conversion of the primary alcohol in 7-methyltryptophol to the corresponding alkyl chloride is a straightforward functional group transformation. The reaction involves treating 7-methyltryptophol with a suitable chlorinating agent. Thionyl chloride (SOCl₂) in an inert solvent is a common and effective choice for this conversion, as are other reagents like phosphorus trichloride or the Appel reaction (triphenylphosphine and carbon tetrachloride). This step directly yields the final target compound, this compound.
Direct C3-Alkylation Approaches
Direct C3-alkylation of the indole nucleus is a common strategy for introducing substituents at the 3-position. This approach is challenging due to the potential for N-alkylation and bis-alkylation as side reactions. nih.gov However, various catalytic systems have been developed to achieve selective C3-alkylation.
One such approach involves the use of a B(C6F5)3 catalyst to mediate the direct C3-alkylation of indoles with amine-based alkylating agents. nih.govacs.orgbohrium.comcardiff.ac.uk This method relies on the borane-catalyzed heterolytic cleavage of the α-nitrogen C–H bond in the amine, forming an iminium ion. acs.orgbohrium.com This electrophilic iminium ion is then trapped by the nucleophilic indole at the C3 position. acs.org This strategy has been shown to be effective for a range of indoles and avoids common side reactions like N-methylation. bohrium.com
Another metal-free approach utilizes Cs2CO3/oxone® for the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols. chemrxiv.org This method is particularly effective for indoles with various functional groups at the C4–C7 positions. chemrxiv.org
While direct alkylation with 1-bromo-2-chloroethane (B52838) could theoretically introduce the 2-chloroethyl group, the reactivity of the alkylating agent and the potential for side reactions often necessitate the use of a protected or precursor form of the side chain. For instance, tryptophol (3-(2-hydroxyethyl)-1H-indole) can be synthesized and subsequently converted to the desired 3-(2-chloroethyl) derivative. chemicalbook.com
The table below summarizes different catalytic systems for direct C3-alkylation of indoles.
| Catalyst System | Alkylating Agent Type | Key Features |
| B(C6F5)3 | Amine-based | Catalytic, avoids N-alkylation and dialkylation. nih.govacs.orgbohrium.com |
| Cs2CO3/oxone® | α-Heteroaryl-substituted methyl alcohols | Metal-free, broad substrate scope. chemrxiv.org |
| Ruthenium catalyst with CO2/H2 | Methanol | Direct C3-methylation. nih.gov |
Regioselective Introduction of the Methyl Group at the 7-Position
The introduction of a methyl group specifically at the 7-position of the indole ring is a critical step that can be achieved through either building the indole ring from a pre-methylated precursor or by methylating the indole core at a later stage.
A common and effective strategy for synthesizing 7-methylindoles is to start from a precursor that already contains the methyl group in the desired position. The Fischer indole synthesis is a classic method that can be employed, starting from o-tolylhydrazine. rsc.org
Another approach involves the use of o-toluidine (B26562) derivatives. For example, 7-methylindole (B51510) can be prepared from 2,6-dimethylformanilide through a reaction with potassium ethoxide. wikipedia.org Synthesis from o-toluidine can also be achieved through different reaction pathways, leading to the formation of the 7-methylindole core. prepchem.comchemicalbook.com For instance, a reaction involving N-hydroxyethyl-2-methylaniline and 2-methylaniline in the presence of a Sn/activated carbon catalyst has been reported to yield 7-methylindole. chemicalbook.com
The Leimgruber–Batcho indole synthesis is another versatile method that can be adapted for the synthesis of 7-substituted indoles. rsc.org This method would involve starting with an appropriately substituted o-nitrotoluene derivative.
The following table outlines precursor-based methods for 7-methylindole synthesis.
| Starting Material | Synthetic Method | Reference |
| o-Tolylhydrazine | Fischer Indole Synthesis | rsc.org |
| 2,6-Dimethylformanilide | Reaction with potassium ethoxide | wikipedia.org |
| o-Toluidine | Various methods | prepchem.comchemicalbook.com |
| o-Nitrotoluene derivative | Leimgruber–Batcho Indole Synthesis | rsc.org |
Late-stage methylation involves introducing the methyl group onto a pre-formed indole ring. This can be challenging due to the multiple reactive sites on the indole nucleus (N1, C2, C3, and other ring positions). However, methods for late-stage functionalization are highly valuable in medicinal chemistry for the rapid diversification of drug candidates. nih.gov
While direct C7-methylation of indole is not straightforward, directed ortho-metalation strategies can be employed. This would involve protecting the indole nitrogen and then using a directing group to facilitate lithiation or other metalation specifically at the C7 position, followed by quenching with a methylating agent like methyl iodide.
Recent advances in C–H functionalization offer potential routes for late-stage methylation. nih.gov For instance, photoredox catalysis has been utilized for the late-stage C-H amidation of N-unprotected indole derivatives, suggesting the possibility of adapting such strategies for methylation. nih.gov
Sequential and Convergent Synthesis Pathways for this compound
The synthesis of this compound can be approached through either a sequential (linear) or a convergent strategy. A sequential synthesis would involve step-by-step modification of a starting indole, while a convergent synthesis would involve preparing key fragments separately and then combining them.
A likely sequential pathway would start with the synthesis of 7-methylindole. This could be followed by the introduction of the side chain at the C3 position. A common method for this is the reaction of 7-methylindole with oxalyl chloride, followed by reduction of the resulting indolyl-3-glyoxylyl chloride and subsequent conversion of the alcohol to the chloride. A more direct approach would be the reaction of 7-methyltryptophol with a chlorinating agent like thionyl chloride.
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the N-methylation of indoles, the choice of catalyst and solvent can significantly impact the outcome. For example, when using dimethylcarbonate (DMC) as a methylating agent, 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst leads exclusively to N-methylated indole, whereas 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can produce both N-methylated and N-methoxycarbonylated products. st-andrews.ac.uk
In the synthesis of 3-selanylindoles, a study on the optimization of reaction conditions found that BiI3 was an effective catalyst for the regioselective C(Ar)–Se bond formation at the 3-position of indoles. mdpi.com This highlights the importance of catalyst screening in developing efficient synthetic methods.
The use of microwave irradiation and ultrasonication has also been explored to improve reaction efficiency. For instance, the synthesis of 3-formyl-indole clubbed 1,2,3-triazole derivatives was achieved with good yields under these conditions. researchgate.net
Applying green chemistry principles to the synthesis of complex molecules like this compound is of increasing importance. This involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions.
The use of dimethylcarbonate (DMC) as a methylating agent is an example of a greener alternative to traditional methylating agents like methyl iodide and dimethyl sulfate, which are highly toxic. st-andrews.ac.uk
The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, can also contribute to a greener process by reducing the need for purification of intermediates and minimizing solvent usage.
Structure Activity Relationship Sar and Design of 3 2 Chloroethyl 7 Methyl 1h Indole Analogs
Systematic Structural Modifications to the Indole (B1671886) Scaffold
The C-2 and C-3 positions of the indole ring are pivotal to its reactivity and molecular recognition. The inherent nucleophilicity of the C-3 position makes it a common site for the attachment of the alkylating side chain.
While the 2-chloroethyl group is typically at the C-3 position for this class of compounds, hypothetical alterations where the alkylating chain is moved to C-2 would drastically change the molecule's geometry and reactivity profile. The C-3 position is electronically richer and generally more susceptible to electrophilic substitution, making the synthesis of C-3 alkylated indoles more straightforward.
| Modification | Position | Rationale for Activity Modulation | Anticipated Effect on Alkylating Activity |
| Small Alkyl Group (e.g., Methyl) | C-2 | Increased lipophilicity; potential steric hindrance. | May enhance or decrease activity depending on target binding pocket. |
| Electron-Withdrawing Group (e.g., -CN, -COOR) | C-2 | Reduces electron density of the indole ring. | Potentially decreases the reactivity of the alkylating side chain. |
| Electron-Donating Group (e.g., -OCH3) | C-2 | Increases electron density of the indole ring. | Potentially increases the reactivity of the alkylating side chain. |
Electron-donating substituents, such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups, on the benzene (B151609) ring can increase the electron density of the entire indole system. This electronic enrichment can be transmitted to the C-3 position, potentially influencing the reactivity of the 2-chloroethyl side chain. Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN), would have the opposite effect, decreasing the nucleophilicity of the indole ring.
The position of the substituent also plays a significant role. For instance, a substituent at the C-5 position is electronically conjugated with the C-3 position, allowing for a more direct influence on the side chain's reactivity. Substituents at C-4 and C-6 can exert both electronic and steric effects that may alter the molecule's binding affinity and selectivity for its biological target.
| Substituent | Position | Electronic Effect | Potential Impact on Alkylating Activity |
| Methoxy (-OCH3) | C-5 | Electron-donating | May increase reactivity. |
| Nitro (-NO2) | C-5 | Electron-withdrawing | May decrease reactivity. |
| Chloro (-Cl) | C-6 | Electron-withdrawing (inductive), weak electron-donating (resonance) | Can modulate lipophilicity and electronic properties. |
| Fluoro (-F) | C-4 | Electron-withdrawing (inductive) | Can alter binding interactions and metabolic stability. |
The indole nitrogen (N-1) is another key position for modification. The presence of a substituent on the indole nitrogen can significantly alter the compound's physical and chemical properties.
Alkylation or acylation of the N-1 position removes the N-H proton, which can participate in hydrogen bonding. This modification can affect the molecule's interaction with its biological target and alter its solubility and metabolic stability. Small alkyl groups, such as a methyl group, can increase lipophilicity. Larger, bulkier substituents on the N-1 position could introduce steric hindrance, potentially preventing the molecule from accessing its binding site.
Furthermore, the electronic nature of the N-1 substituent can influence the electron density of the indole ring. Electron-withdrawing groups at N-1, such as an acetyl or a tosyl group, can decrease the nucleophilicity of the indole ring system.
| N-1 Substituent | Potential Effects |
| Hydrogen (unsubstituted) | Allows for hydrogen bond donation. |
| Methyl (-CH3) | Increases lipophilicity; removes hydrogen bond donor capability. |
| Acetyl (-COCH3) | Electron-withdrawing; removes hydrogen bond donor capability. |
| Benzyl (-CH2Ph) | Increases steric bulk and lipophilicity. |
Modifications of the 2-Chloroethyl Side Chain
The 2-chloroethyl side chain is the pharmacophore responsible for the alkylating activity. Modifications to this chain can directly impact the rate and mechanism of alkylation, as well as the stability of the reactive intermediate.
Varying the length of the alkylating side chain can have a profound effect on activity. For instance, extending the chain from a 2-chloroethyl to a 3-chloropropyl group would alter the geometry of the resulting covalent adduct with a biological target. The longer chain might allow for the alkylation of nucleophilic sites that are inaccessible to the shorter chain analog.
The nature of the halogen also plays a critical role. A 2-bromoethyl group is generally more reactive than a 2-chloroethyl group because bromide is a better leaving group than chloride. This increased reactivity could lead to a more potent compound, but it might also result in decreased selectivity and increased toxicity due to off-target alkylation.
| Side Chain | Leaving Group | Reactivity Comparison | Potential Impact on Activity |
| 2-Chloroethyl | Chloride | Less reactive | Potentially more selective. |
| 2-Bromoethyl | Bromide | More reactive | Potentially more potent but may have higher toxicity. |
| 3-Chloropropyl | Chloride | Different geometry of alkylation | May interact with different nucleophilic sites. |
The halogen in the 2-chloroethyl side chain can be replaced with other good leaving groups, such as tosylates (OTs) or mesylates (OMs). These sulfonate esters are excellent leaving groups, often more so than halides.
The use of tosylates or mesylates would be expected to significantly increase the alkylating reactivity of the compound. This is because the tosylate and mesylate anions are highly stabilized by resonance, making them very weak bases and thus excellent leaving groups. This enhanced reactivity could lead to a substantial increase in potency. However, as with the more reactive halogens, this could also lead to a decrease in selectivity and an increase in off-target effects.
| Leaving Group | Relative Reactivity | Advantages | Disadvantages |
| Chloride (-Cl) | Baseline | Good balance of reactivity and stability. | May require activation for some applications. |
| Bromide (-Br) | Higher | Increased potency. | Potential for lower selectivity and higher toxicity. |
| Tosylate (-OTs) | Much Higher | Very high reactivity, potent alkylating agent. | May be too reactive, leading to instability and lack of selectivity. |
| Mesylate (-OMs) | Much Higher | Similar to tosylate, very high reactivity. | Similar to tosylate, potential for poor selectivity. |
Incorporation of Heteroatoms or Cyclic Structures within the Side Chain
Introducing heteroatoms or forming cyclic structures within the side chain attached to the C3 position of the indole nucleus is a key strategy for modulating a compound's physicochemical properties and biological activity. Research into related indole structures has shown that these modifications can enhance binding affinity and introduce new molecular interactions.
For instance, studies on tricyclic indole derivatives have demonstrated that incorporating C-ring analogs containing a thiazine (B8601807) or morpholine (B109124) moiety can result in potent compounds. Similarly, the introduction of polar functional groups containing heteroatoms, such as sulfoxide (B87167) and sulfone, has been observed to increase binding affinity to target proteins. These findings suggest that replacing the chloroethyl group with moieties that contain oxygen, sulfur, or additional nitrogen atoms can improve pharmacokinetic properties, such as aqueous solubility and metabolic stability, and enhance interactions with biological targets.
The rationale behind this approach is that heteroatoms can act as hydrogen bond acceptors or donors, creating new anchor points within a receptor's binding site. Furthermore, integrating the side chain into a cyclic structure, such as a piperidine (B6355638) or morpholine ring, restricts its conformational flexibility. This pre-organization of the side chain into a more rigid conformation can reduce the entropic penalty upon binding, leading to a higher affinity for the target.
| Side Chain Modification | Rationale | Potential Impact on Activity |
|---|---|---|
| Incorporation of Sulfoxide/Sulfone | Introduce polar functional groups | Increased binding affinity, improved solubility |
| Formation of Thiazine Ring | Create rigid cyclic structure with heteroatoms | Enhanced potency and target interaction |
| Formation of Morpholine Ring | Introduce polarity and conformational rigidity | Potent activity, favorable drug-like properties |
| Formation of Piperidine Ring | Constrain side chain conformation | May alter binding affinity depending on target |
Variations in the 7-Methyl Group
The substituent at the C7 position of the indole ring plays a crucial role in defining the molecule's interaction with its biological target. Variations of the 7-methyl group, through either increasing its size (homologation) or replacing it with different functional groups, can profoundly affect the compound's activity by altering steric and electronic properties.
Homologation involves systematically increasing the length of the alkyl chain at the C7 position, for example, by replacing the methyl group with an ethyl or propyl group. This modification primarily impacts the molecule's lipophilicity and steric profile. Increasing the alkyl chain length generally enhances lipophilicity, which can influence membrane permeability and interaction with hydrophobic pockets in a target protein.
A prominent example highlighting the significance of a 7-ethyl group is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. niscpr.res.in The key intermediate in its synthesis is 7-ethyltryptophol, also known as 2-(7-ethyl-1H-indol-3-yl)ethanol. niscpr.res.in The presence of the 7-ethyl group in this precursor is critical for the final drug's activity.
However, the benefit of increasing alkyl chain length is not linear. While a 7-ethyl group may fit optimally into a specific hydrophobic pocket, a larger 7-propyl group could introduce steric hindrance, leading to a decrease in binding affinity and, consequently, reduced biological activity. lumenlearning.com The ideal alkyl chain length is therefore highly dependent on the specific topology of the target's binding site.
Replacing the 7-methyl group with other functionalities introduces changes in electronics, polarity, and hydrogen bonding capability, offering another dimension for SAR exploration.
7-Methoxy Group: The substitution of a methyl group with a methoxy group introduces an oxygen atom capable of acting as a hydrogen bond acceptor. Methoxy-substituted indoles are recognized as valuable scaffolds in medicinal chemistry, with research indicating their potential in developing novel drugs for oncology and neurology. nih.gov Methoxy groups on the indole ring can enhance the molecule's reactivity and are found in many biologically active natural products. nih.gov For example, certain methoxy-substituted indole derivatives have demonstrated potent antioxidant and anticancer properties. mdpi.com
7-Fluoro Group: The replacement with a fluorine atom, a bioisostere of a hydrogen atom, introduces minimal steric bulk but significantly alters the electronic properties of the benzene portion of the indole ring. Fluorine is highly electronegative and can modulate the pKa of nearby functional groups and engage in favorable electrostatic or dipole-dipole interactions with a target protein. The synthesis of 7-fluoroindole (B1333265) derivatives has been explored in the context of creating new biologically active agents. rsc.org
| 7-Position Substituent | Key Property Change | Observed/Potential SAR Impact | Example Compound Class |
|---|---|---|---|
| -CH₃ (Methyl) | Baseline lipophilicity and sterics | Parent compound activity | 7-Methyl-1H-indole |
| -CH₂CH₃ (Ethyl) | Increased lipophilicity and steric bulk | Optimal fit in some hydrophobic pockets (e.g., Etodolac intermediate) | 7-Ethyltryptophol niscpr.res.in |
| -OCH₃ (Methoxy) | Adds H-bond acceptor, increases polarity | Enhanced biological activity (antioxidant, anticancer) nih.govmdpi.com | 7-Methoxyindole nih.gov |
| -F (Fluoro) | Minimal steric change, high electronegativity | Alters electronic interactions and metabolic stability | 7-Fluoroindole rsc.org |
Modifications at the C7 position directly influence the molecule's preferred conformation and its ability to interact effectively with a biological target. The size, shape, and electronic nature of the C7 substituent can dictate the orientation of the indole ring within a binding pocket and affect the rotational freedom of the C3-side chain.
The position of substituents on the indole ring is crucial for determining the molecule's ability to adopt a conformation suitable for binding. nih.gov Specifically, substituents at the 7-position can create steric hindrance that prevents the molecule from achieving an optimal binding conformation. nih.gov For example, in studies involving indole derivatives designed to bind G-quadruplex DNA, 7-substituted analogs showed lower activity, which was attributed to steric clashes that hindered the planarity required for effective stacking interactions. nih.gov
Conformational analysis principles suggest that increasing the size of the alkyl group from methyl to ethyl or propyl introduces greater steric bulk. lumenlearning.com This can lead to destabilizing gauche interactions or unfavorable transannular interactions, forcing the molecule into a higher-energy, less favorable conformation. lumenlearning.comresearchgate.net Computational studies have shown that even small, in-plane substituents on the indole ring can have a significant effect on the ground state electronic structure, which in turn influences non-covalent interactions like hydrogen bonding and π-π stacking. chemrxiv.org The indole NH group, in particular, is often involved in a critical hydrogen bond with a receptor, and steric hindrance from a bulky C7-substituent can disrupt this key interaction. nih.gov Therefore, the selection of a substituent at the 7-position is a delicate balance between optimizing favorable interactions and avoiding negative steric or electronic clashes.
Preclinical Biological Activity and Mechanistic Investigations of 3 2 Chloroethyl 7 Methyl 1h Indole and Its Derivatives
In Vitro Assays for Biological Target Identification and Interaction
In vitro assays are crucial for the initial characterization of a compound's biological activity. These studies help identify potential molecular targets and elucidate mechanisms of action at the cellular and subcellular levels. For derivatives of the 7-methyl-1H-indole core, a range of activities has been explored, from enzyme inhibition to receptor binding and DNA interaction.
The indole (B1671886) nucleus is a common feature in many enzyme inhibitors. nih.gov Research into indole-based compounds has demonstrated significant potential for the inhibition of various kinases and phosphodiesterases, which are key regulators of cellular signaling.
Kinase Inhibition: Kinases play a central role in cell signaling, and their dysregulation is implicated in diseases like cancer. acs.orged.ac.uk Consequently, they are major targets for drug development. epo.org Indole derivatives have been successfully developed as kinase inhibitors. nih.gov For instance, certain indole-2-carboxamides have shown potent inhibitory activity against multiple kinases, including Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The substitution pattern on the indole ring is critical for activity; for example, a 6-methyl indole derivative maintained potent antiviral activity related to its enzyme inhibition, whereas a 5-methyl indole analogue showed a significant loss of activity. nih.gov
Phosphodiesterase 5 (PDE5) Inhibition: PDE5 inhibitors have established therapeutic applications, and research continues to explore new chemical scaffolds for this target. nih.gov Novel indole-containing compounds have been identified as potent PDE5 inhibitors. nih.gov In one study, modification of related heterocyclic systems into indole-based analogues led to the identification of a compound with an IC₅₀ value of 16.11 nM against PDE5. nih.gov Molecular docking simulations suggest that specific structural features, such as an amide group, are significant for the interaction with the enzyme's active site. nih.gov Another class of compounds based on a pyrido[3,4-b]indole structure was found to be highly potent and selective for PDE5, with tadalafil (B1681874) emerging as a key example (IC₅₀ = 5 nM). nih.gov
Table 1: Enzyme Inhibitory Activity of Selected Indole Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Indole-2-carboxamides | EGFR, BRAFV600E, VEGFR-2 | Potent inhibition with GI₅₀ values as low as 26 nM. nih.gov | nih.gov |
| Indole Chloropyridinyl Esters | SARS-CoV-2 3CLpro | 6-methyl indole derivative showed potent antiviral activity (EC₅₀ = 3.1 μM). nih.gov | nih.gov |
| Novel Indole Analogues | PDE5 | Identified a potent inhibitor with an IC₅₀ of 16.11 nM. nih.gov | nih.gov |
| Pyrido[3,4-b]indole-1,4-diones | PDE5 | Tadalafil identified as a highly potent (IC₅₀ = 5 nM) and selective inhibitor. nih.gov | nih.gov |
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are common drug targets. The interaction of indole derivatives with various GPCRs, including cannabinoid receptors, has been an active area of research.
Cannabinoid Receptors: Synthetic cannabinoids often feature an indole core and are known to bind with high affinity to the human cannabinoid receptor 1 (hCB₁), which mediates their primary psychoactive effects. nih.govresearchgate.net The substitution pattern on the indole ring significantly influences this binding affinity. mdpi.com Studies on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA have shown that substitutions at positions 2, 6, and 7 of the indole ring with a methyl group can retain high receptor binding affinities. nih.govmdpi.com Specifically, a methyl group at position 7 is considered favorable for maintaining high hCB₁ binding affinity. mdpi.com In contrast, substitutions at the 5-position, whether with chloro, methyl, or other groups, have been found to be detrimental to binding and functional activity. nih.govmdpi.com Competitive radioligand binding assays demonstrated that 7-chloro substitution conferred a high binding affinity, comparable to the non-chlorinated parent compound, while 4- and 5-chloro substitutions resulted in lower affinity. researchgate.net
Table 2: hCB₁ Receptor Binding Affinities for Chloroindole Analogues of MDMB-CHMICA
| Compound | Substitution Position | hCB₁ Binding Affinity (Kᵢ, nM) |
|---|---|---|
| MDMB-CHMICA | Unsubstituted | Data not provided |
| 2-chloro analogue | 2-position | High affinity retained |
| 4-chloro analogue | 4-position | Reduced affinity |
| 5-chloro analogue | 5-position | Reduced affinity (Kᵢ = 512 nM for a related compound) mdpi.com |
| 6-chloro analogue | 6-position | High affinity retained (Kᵢ = 14 nM for a related compound) mdpi.com |
| 7-chloro analogue | 7-position | High affinity retained |
Data synthesized from studies on MDMB-CHMICA analogues where the effect of chloro and methyl substitutions at various indole positions was evaluated. nih.govresearchgate.netmdpi.com
The 3-(2-chloroethyl) functional group is a well-known alkylating moiety present in several antitumor agents. nih.gov This group can form a highly reactive aziridinium (B1262131) ion that subsequently alkylates nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940). nih.govmdpi.com This interaction can lead to DNA damage, strand breaks, and cross-linking, ultimately resulting in cytotoxicity. nih.govnih.gov
Studies on compounds like 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU) have characterized the specific DNA adducts formed. nih.gov The major products include N7-(2-hydroxyethyl)guanine and N7-(2-chloroethyl)guanine. nih.gov The formation of more complex adducts, such as the interstrand cross-link 1-[N1-2-deoxyguanosinyl], 2-[N3-2-deoxycytidyl]-ethane (dG-dC), is strongly correlated with the cytotoxic effects of these agents. nih.gov The sequence selectivity of alkylation can be influenced by the structure of the agent; some chloroethylating compounds preferentially alkylate guanines within runs of three or more consecutive guanines. nih.gov Given the presence of the 2-chloroethyl group, 3-(2-chloroethyl)-7-methyl-1H-indole would be predicted to possess DNA alkylating potential, a mechanism central to the activity of many chemotherapeutic drugs. nih.govmdpi.com
Table 3: DNA Adducts Formed by a Representative 2-Chloroethylating Agent ((³H)-CNU)
| DNA Adduct | Abbreviation | Correlation with Cytotoxicity |
|---|---|---|
| N7-(2-hydroxyethyl)guanine | N7-HOEtG | Not significant |
| N7-(2-chloroethyl)guanine | N7-ClEtG | Not significant |
| 1,2-[diguan-7-yl]-ethane | N7-bis-G | Significant |
| 1-[N1-2-deoxyguanosinyl], 2-[N3-2-deoxycytidyl]-ethane | dG-dC crosslink | Significant |
| O⁶-(2-hydroxyethyl)-2-deoxyguanosine | O⁶-HOEtdG | Not significant |
Based on data from studies of 1-(2-chloroethyl)-1-nitrosourea in human glioma cell lines. nih.gov
Many indole-containing compounds exert their biological effects by modulating critical cellular pathways, leading to programmed cell death (apoptosis) or the halting of cell proliferation (cell cycle arrest). nih.govnih.govmdpi.com
Apoptosis Induction: Several novel indole derivatives have been shown to be potent inducers of apoptosis in cancer cells. nih.gov For example, certain 5-chloro-indole-2-carboxamides demonstrated excellent pro-apoptotic activity, leading to an increase in the levels of caspase-3, caspase-8, and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2. researchgate.net Similarly, other 7-chloroquinoline (B30040) derivatives have been shown to induce significant apoptosis in triple-negative breast cancer cells. nih.gov
Cell Cycle Arrest: The modulation of the cell cycle is another common mechanism for indole-based anticancer agents. researchgate.netmdpi.com Various studies have reported that indole derivatives can cause cell cycle arrest at different phases. For instance, an ethanol (B145695) extract of Micractinium sp., which contains indole compounds, was shown to induce G1 phase arrest in colorectal cancer cells by upregulating p21 and downregulating CDK4 and CDK6. researchgate.net Other synthetic benzimidazole (B57391) derivatives have been found to arrest the cell cycle in the G1, S, or G2/M phases, depending on the specific compound and cell line tested. mdpi.com A natural compound, Neobractatin, was also found to cause both G1/S and G2/M arrest by affecting the expression of E2F1 and GADD45α. nih.gov
Table 4: Cellular Pathway Modulation by Indole Derivatives
| Compound/Extract | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| 5-chloro-indole-2-carboxamides | Cancer cells | Apoptosis Induction | Increased Caspase-3/8, Bax; Decreased Bcl-2. researchgate.net | researchgate.net |
| 3-(2-bromoethyl)-indole | Colon cancer cells | Growth Inhibition | Reduced levels of cyclin D1 and A. nih.gov | nih.gov |
| Micractinium sp. extract | HCT116 | G1 Cell Cycle Arrest | Upregulation of p21; Downregulation of CDK4/CDK6. researchgate.net | researchgate.net |
| Benzimidazole derivatives | A549, MDA-MB-231 | G1/S/G2 Arrest | Varied by compound and cell line. mdpi.com | mdpi.com |
| Neobractatin | HeLa | G1/S and G2/M Arrest | Regulation of E2F1 and GADD45α. nih.gov | nih.gov |
In Vivo (Non-Human) Preclinical Models for Mechanistic Elucidation
Translating in vitro findings into a whole-organism context requires the use of in vivo preclinical models. These studies are essential for understanding a compound's pharmacodynamics and confirming its engagement with the intended biological target in a living system.
Pharmacodynamic studies in animal models aim to demonstrate that a compound can reach its target in the body and produce the expected biological effect. While specific in vivo data for this compound is not available, studies on structurally related compounds provide insights into potential applications and target engagement.
For example, a potent CGRP receptor antagonist, BMS-742413, which contains a 7-methyl-1H-indazole core (an isostere of 7-methyl-1H-indole), was evaluated in a marmoset model. nih.gov The compound showed a robust, dose-dependent inhibition of CGRP-induced increases in facial blood flow, directly demonstrating engagement with its GPCR target in vivo. nih.gov
Investigation of Biochemical Markers and Signaling Cascades
Comprehensive searches of available scientific literature and biomedical databases did not yield specific studies investigating the effects of this compound on biochemical markers or signaling cascades. Research on the broader class of indole derivatives suggests that these compounds can modulate various cellular signaling pathways, but direct evidence for this specific compound is currently unavailable.
Elucidation of Molecular Mechanisms of Action
There is no available research detailing the molecular mechanisms of action for this compound. The specific molecular targets and the pathways through which this compound may exert biological effects have not been elucidated in published studies.
Detailed Analysis of Binding Modes and Interactions
No studies providing a detailed analysis of the binding modes and molecular interactions of this compound with any biological target have been identified. Computational modeling or experimental structural biology data, such as X-ray crystallography or NMR spectroscopy, which are necessary to understand these interactions, are not present in the current body of scientific literature for this compound.
Identification of Downstream Effects and Cellular Responses
Specific downstream effects and cellular responses resulting from treatment with this compound have not been documented. While related indole compounds have been shown to influence cellular processes such as proliferation and apoptosis, dedicated studies to identify the cellular impact of this particular derivative are absent from the available literature.
Selectivity and Specificity Profiling against Multiple Biological Targets
There are no published studies on the selectivity and specificity profile of this compound against multiple biological targets. Such profiling is crucial for understanding the therapeutic potential and off-target effects of a compound, but this information is not currently available for this compound.
Advanced Spectroscopic and Analytical Characterization for Research on 3 2 Chloroethyl 7 Methyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR and ¹³C NMR Chemical Shift Assignments
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the hydrogen and carbon framework of 3-(2-Chloroethyl)-7-methyl-1H-indole. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is modulated by the indole (B1671886) ring system and its substituents.
¹H NMR: The proton spectrum reveals distinct signals for each unique proton in the molecule. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (>8.0 ppm). The proton at the C2 position of the indole ring is characteristically deshielded. The aromatic protons on the benzene (B151609) ring (H4, H5, H6) exhibit splitting patterns (doublets and triplets) based on their coupling with adjacent protons. The methyl group protons appear as a sharp singlet, while the two methylene (B1212753) groups (CH₂) of the chloroethyl side chain present as two triplets due to mutual coupling.
¹³C NMR: The carbon spectrum shows signals for all eleven carbon atoms in the structure. The chemical shifts distinguish between aromatic carbons, the aliphatic carbons of the side chain, and the methyl carbon. Quaternary carbons (C3, C3a, C7, C7a), which have no attached protons, are typically identified through specialized experiments or their characteristically lower intensity in standard spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on established data for substituted indoles.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 (N-H) | ~8.1 | br s | - |
| 2 | ~7.1 | s | ~122.5 |
| 3 | - | - | ~112.0 |
| 3a | - | - | ~128.0 |
| 4 | ~7.4 | d | ~120.5 |
| 5 | ~6.9 | t | ~121.5 |
| 6 | ~6.95 | d | ~118.0 |
| 7 | - | - | ~121.0 |
| 7a | - | - | ~135.5 |
| 7-CH₃ | ~2.4 | s | ~16.5 |
| 1' (α-CH₂) | ~3.2 | t | ~28.0 |
| 2' (β-CH₂) | ~3.8 | t | ~41.0 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. tetratek.com.tr
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a cross-peak between the α-CH₂ and β-CH₂ protons of the ethyl side chain, confirming their connectivity. It would also map the coupling network of the aromatic protons H4, H5, and H6. tetratek.com.tr
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond C-H correlation). This technique is invaluable for definitively assigning the chemical shifts of protonated carbons by linking the known ¹H signals to their corresponding ¹³C signals. tetratek.com.tr
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is critical for piecing together the molecular skeleton, especially around quaternary carbons. Key HMBC correlations would include signals from the methyl protons to carbons C7, C6, and C7a, and from the α-CH₂ protons to indole ring carbons C2 and C3, confirming the attachment point of the side chain. tetratek.com.tr
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the compound. For this compound (C₁₁H₁₂ClN), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass, thereby confirming its elemental composition.
Table 2: High-Resolution Mass Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
| C₁₁H₁₂ClN | [M+H]⁺ | 194.0731 |
Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation
In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation of 3-substituted indoles is often characterized by cleavage at the β-carbon of the side chain, leading to the formation of a stable indolylmethylium cation. upsc.se
For this compound, the protonated molecule ([M+H]⁺, m/z 194) would be expected to produce characteristic fragment ions. A primary fragmentation pathway would involve the benzylic cleavage and loss of a chloroethyl radical, leading to the formation of the 7-methyl-1H-indol-3-yl)methylium ion. Another likely fragmentation is the loss of ethene after rearrangement, or the loss of HCl.
Table 3: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 194.07 | 158.06 | HCl | Ion resulting from the loss of hydrogen chloride |
| 194.07 | 144.08 | C₂H₄Cl• | 7-methyl-1H-indol-3-yl)methylium cation (Benzylic cleavage) |
| 194.07 | 130.07 | C₂H₅Cl | Indol-3-ium cation after side-chain loss |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups. The IR spectrum of this compound would display characteristic peaks for the N-H bond stretch of the indole ring, C-H stretches from the aromatic, methyl, and ethyl groups, C=C stretching from the aromatic ring, and the C-Cl bond stretch.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretch | ~3400 |
| C-H (Aromatic) | Stretch | 3100–3000 |
| C-H (Aliphatic) | Stretch | 3000–2850 |
| C=C (Aromatic) | Stretch | 1600–1450 |
| C-Cl | Stretch | 800–600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring acts as a chromophore, absorbing UV light to promote π→π* transitions. Typically, indoles exhibit two main absorption bands. researchgate.net The methyl and chloroethyl substituents are expected to cause minor shifts (bathochromic or hypsochromic) in the absorption maxima (λmax) compared to the parent indole chromophore. researchgate.net
Table 5: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent
| Transition | Approximate λₘₐₓ (nm) |
| π→π | ~280-290 |
| π→π | ~220 |
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on molecular geometry, conformational preferences, and the nature of intermolecular forces that govern the crystal packing of this compound. While specific crystallographic data for this exact compound is not publicly available, analysis of closely related indole structures allows for a detailed prediction of its solid-state characteristics. mdpi.comresearchgate.net
Conformational Analysis
The conformation of this compound in the solid state is primarily defined by the orientation of the 2-chloroethyl group relative to the indole ring. The flexibility of this side chain arises from the rotation around the C-C single bonds.
Indole Ring Planarity : The bicyclic indole core is expected to be essentially planar, a characteristic feature of this heterocyclic system.
The table below illustrates typical crystallographic parameters that would be determined for this compound, based on data from analogous structures.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. researchgate.netresearchgate.net |
| Space Group | P2₁/n or P2₁2₁2₁ | Defines the symmetry elements within the unit cell. researchgate.netresearchgate.net |
| C(3)-C(α)-C(β)-Cl Torsion Angle | ±60° to ±180° | Defines the gauche or anti conformation of the chloroethyl side chain, impacting intermolecular contacts. |
| Indole Ring Deviation from Planarity | < 0.05 Å | Confirms the expected aromatic character and rigidity of the core structure. |
Hydrogen Bonding Networks and Crystal Packing
The solid-state architecture of this compound is significantly influenced by hydrogen bonding and other non-covalent interactions. The indole N-H group is a classic hydrogen bond donor, playing a crucial role in the formation of supramolecular assemblies.
N-H···Cl Interactions : The most probable primary hydrogen bond involves the indole N-H group acting as a donor and the chlorine atom of a neighboring molecule acting as an acceptor. This N-H···Cl interaction would link molecules into chains or dimeric motifs.
C-H···π Interactions : Weaker C-H···π interactions, involving the aromatic ring as an acceptor, may also be present, further stabilizing the three-dimensional crystal packing.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the analysis and purification of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques used to assess purity, identify impurities, and isolate the compound from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for determining the purity of non-volatile organic compounds. For indole derivatives, reversed-phase HPLC (RP-HPLC) is the most common and effective mode.
Principle : In RP-HPLC, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18 or C8 alkyl chains bonded to silica) and a polar mobile phase. More nonpolar compounds are retained longer on the column.
Methodology : A typical method for a related compound, 3-(2-Chloroethyl)-1H-indole, utilizes a simple isocratic mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Detection is commonly performed using a UV-Vis detector, as the indole nucleus possesses a strong chromophore that absorbs UV light, typically around 280 nm. nih.govresearchgate.net
Application : This technique is scalable and can be adapted for preparative separation to isolate the pure compound from starting materials or byproducts. sielc.com The high reproducibility of HPLC makes it ideal for quantitative purity analysis, where the peak area of the target compound is compared to the total area of all detected peaks.
The following table summarizes a representative set of HPLC conditions for the analysis of indole derivatives.
| Parameter | Typical Conditions | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic surface for separation. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic mixture. sielc.comcetjournal.it | Elutes the compound from the column; composition is optimized for resolution. |
| Modifier | 0.1% Formic Acid or Phosphoric Acid. sielc.com | Ensures sharp peak shapes by controlling ionization. Formic acid is preferred for mass spectrometry compatibility. sielc.com |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good efficiency. |
| Detection | UV at 280 nm. nih.govmdpi.com | The indole ring has a characteristic UV absorbance at this wavelength, allowing for sensitive detection. |
| Purity Assessment | >95% (based on peak area percentage) | Standard purity requirement for research-grade compounds. dovepress.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly suited for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC-MS can be applied, sometimes after derivatization to increase volatility and thermal stability.
Principle : The sample is vaporized and separated in a capillary column based on its boiling point and interactions with the stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint that allows for structural elucidation and identification.
Methodology : A standard GC-MS method for indole derivatives would use a nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase (e.g., DB-1 or HP-5ms). nih.govresearchgate.net The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points.
Fragmentation : In the mass spectrometer, the this compound molecule would fragment in a predictable manner. Key fragments would likely arise from the cleavage of the chloroethyl side chain, loss of a chlorine atom, or fragmentation of the indole ring itself, providing structural confirmation. Analysis of related chloro-substituted indoles shows characteristic fragments resulting from the loss of the side chain and/or the substituent groups from the molecular ion. researchgate.net
The table below outlines typical parameters for a GC-MS analysis of volatile indole compounds.
| Parameter | Typical Conditions | Purpose |
| Column | DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). nih.govresearchgate.net | Inert, nonpolar column suitable for a wide range of organic molecules. |
| Carrier Gas | Helium at ~1 mL/min | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |
| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min. | Separates compounds based on their volatility. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole | Scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragment ions. |
Computational and in Silico Investigations of 3 2 Chloroethyl 7 Methyl 1h Indole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, including geometries, reaction energies, and spectroscopic data. For 3-(2-chloroethyl)-7-methyl-1H-indole, DFT calculations can elucidate its fundamental chemical characteristics.
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. ekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is another valuable tool that illustrates the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to denote regions of varying electron density, with red typically indicating electron-rich (negative potential) areas that are susceptible to electrophilic attack, and blue indicating electron-poor (positive potential) regions prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the indole (B1671886) ring and the chlorine atom, highlighting these as potential sites for hydrogen bonding or other interactions.
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.20 | Electron-donating capability |
| LUMO Energy | -0.85 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.35 | Chemical stability and reactivity researchgate.net |
Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the vibrational frequencies corresponding to the normal modes of the molecule, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of its constituent atoms. nih.gov This predictive capability is invaluable for interpreting experimental spectroscopic data and confirming molecular structure. nih.gov
For this compound, key vibrational modes would include the N-H stretching of the indole ring (typically around 3100-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the methyl and ethyl groups (around 2850-3000 cm⁻¹), and the C-Cl stretching of the chloroethyl side chain (typically in the 600-800 cm⁻¹ region). nih.gov Comparing the computed spectrum with experimental results helps validate both the computational model and the synthesized structure.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3450 | Indole Ring |
| Aromatic C-H Stretch | 3080 | Indole Ring |
| Aliphatic C-H Stretch | 2960 | Methyl/Ethyl Groups |
| C=C Stretch | 1610 | Aromatic Ring |
| C-Cl Stretch | 750 | Chloroethyl Chain |
Molecular Docking and Dynamics Simulations for Target Binding Prediction
To investigate the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed. These methods predict how a small molecule (ligand) might bind to a biological target, typically a protein, and assess the stability of the resulting complex. mdpi.comnih.gov Indole derivatives are known to interact with a wide range of biological targets, including kinases and helicases. ajchem-a.comnih.gov
Molecular docking is a computational technique that places a ligand into the binding site of a protein and evaluates the fit. researchgate.net The process predicts the preferred binding orientation and conformation of the ligand. The resulting protein-ligand complex is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, which stabilize the complex. nih.gov For instance, the indole N-H group could act as a hydrogen bond donor, while the aromatic ring system could engage in hydrophobic or π-stacking interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. ajchem-a.comnih.gov
Table 3: Hypothetical Ligand-Protein Interactions for this compound with a Kinase Target
| Interacting Amino Acid | Interaction Type | Ligand Moiety Involved |
|---|---|---|
| Lysine | Hydrogen Bond | Indole N-H |
| Leucine | Hydrophobic | Methyl Group |
| Valine | Hydrophobic | Ethyl Chain |
| Phenylalanine | π-π Stacking | Indole Ring |
Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein, typically expressed in kcal/mol. mdpi.com A more negative score generally indicates a stronger, more favorable binding interaction. ajchem-a.com This allows for the ranking of different compounds against a specific target or the ranking of different binding poses for a single compound. chalmers.se While docking provides a rapid assessment, molecular dynamics (MD) simulations can offer a more detailed and accurate prediction. MD simulations model the movement of every atom in the protein-ligand complex over time, providing insights into the stability of the binding pose and a more rigorous calculation of binding free energy through methods like MM/PBSA. nih.gov
Table 4: Predicted Binding Affinity for this compound Against Various Targets
| Protein Target | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|
| Protein Kinase A | -8.2 | Low micromolar (µM) |
| Cyclooxygenase-2 (COX-2) | -7.5 | Micromolar (µM) |
| DDX3 Helicase | -7.9 | Micromolar (µM) nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govbiointerfaceresearch.com These models are instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govmdpi.com
The development of a predictive QSAR model for analogues of this compound would begin with a dataset of structurally related indole derivatives with experimentally determined biological activities (e.g., IC₅₀ values). For each compound, a set of molecular descriptors is calculated. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then employed to generate an equation that links the descriptors to the activity. nih.goveurjchem.com
A hypothetical model might take the form: pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
The robustness and predictive power of such a model are rigorously evaluated through internal and external validation techniques. nih.gov A statistically significant model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding further research.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including physicochemical, topological, and electronic properties. mdpi.com For a series of indole derivatives, key descriptors influencing a specific biological activity could include:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule. An example is the Valence Molecular Connectivity Index (⁰χᵛ), which relates to molecular size and branching. mdpi.com
Electronic Descriptors: Properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be crucial for understanding how the molecule interacts with its biological target.
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (LogP), which measures lipophilicity, and the Topological Polar Surface Area (TPSA), which correlates with molecular polarity and membrane permeability.
The table below presents a hypothetical dataset for a QSAR study on indole derivatives, illustrating the types of descriptors that would be used.
| Compound | Structure | LogP | TPSA (Ų) | Molecular Weight | Predicted pIC₅₀ |
|---|---|---|---|---|---|
| This compound | R¹=H, R²=CH₃, R³=CH₂CH₂Cl | 3.58 | 15.79 | 193.67 | 6.8 |
| Analogue 1 | R¹=H, R²=H, R³=CH₂CH₂Cl | 3.12 | 15.79 | 179.64 | 6.5 |
| Analogue 2 | R¹=H, R²=CH₃, R³=CH₂CH₂OH | 2.51 | 36.02 | 175.23 | 5.9 |
| Analogue 3 | R¹=H, R²=CH₃, R³=CH₂COOH | 2.67 | 53.06 | 189.21 | 5.5 |
| Analogue 4 | R¹=CH₃, R²=CH₃, R³=CH₂CH₂Cl | 3.81 | 4.37 | 207.70 | 7.1 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of molecular features responsible for a molecule's biological activity. dergipark.org.tr A pharmacophore model serves as a 3D query for virtual screening, a process that rapidly searches large databases of chemical compounds to identify molecules that match the pharmacophore and are therefore likely to be active. ijper.orgnih.gov
For this compound, a hypothetical pharmacophore model could be constructed based on its key structural features. Such a model might include:
One Hydrogen Bond Donor (HBD): The N-H group of the indole ring.
One Aromatic Ring (AR): The bicyclic indole core.
One Hydrophobic Feature (HY): The methyl group at the 7-position.
One Halogen Bond Acceptor/Electrophilic Feature: The chlorine atom on the ethyl side chain.
This pharmacophore model could then be used to screen libraries like the ZINC or ChEMBL databases. mdpi.com Hits from the virtual screen would be molecules that spatially align with these defined features, making them candidates for further investigation through more detailed computational methods like molecular docking or for direct biological testing. nih.gov
Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. researchgate.netnih.gov Early assessment of these properties is critical in drug discovery to identify candidates with a higher probability of success in later clinical stages.
Lipophilicity, commonly expressed as LogP, is a key determinant of a molecule's ability to cross biological membranes, including the blood-brain barrier (BBB). nih.gov Molecules with moderate lipophilicity are often better able to permeate membranes via passive diffusion. nih.gov However, very high lipophilicity can lead to poor solubility and increased metabolic clearance. nih.gov
The structure of this compound, with its indole core, methyl group, and chloroethyl side chain, suggests a significant lipophilic character. Computational tools can predict its LogP value and other properties relevant to permeability, which can be assessed against established guidelines like Lipinski's Rule of Five. Good BBB penetration is often associated with a low molecular weight (<450 Da), a calculated LogP between 2 and 4, and a low polar surface area (TPSA < 90 Ų). nih.govnih.gov Based on these criteria, this compound shows characteristics that suggest potential for BBB penetration.
| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Implication |
|---|---|---|---|
| Molecular Weight | 193.67 g/mol | ≤ 500 | Favorable |
| cLogP (Lipophilicity) | 3.58 | ≤ 5 | Favorable; suggests good membrane permeability |
| Hydrogen Bond Donors | 1 (indole N-H) | ≤ 5 | Favorable |
| Hydrogen Bond Acceptors | 1 (Cl) | ≤ 10 | Favorable |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | N/A (but < 90 Ų is favorable for BBB) | Favorable for BBB penetration |
Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP450) family in the liver. nih.govmdpi.com Poor metabolic stability can lead to rapid clearance from the body, reducing a drug's efficacy. springernature.com In silico tools can predict the most likely sites on a molecule where metabolism will occur, often referred to as "metabolic soft spots." researchgate.net
For this compound, several potential sites of metabolism can be identified:
Aromatic Hydroxylation: The benzene (B151609) portion of the indole ring is a likely site for hydroxylation, catalyzed by CYP450 enzymes. Positions 4, 5, and 6 are potential targets.
Benzylic Oxidation: The methyl group at position 7 is a primary candidate for oxidation to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.
N-Glucuronidation: The indole nitrogen can undergo conjugation with glucuronic acid.
Dehalogenation: The chloroethyl side chain could potentially undergo metabolic dehalogenation.
Identifying these potential metabolic liabilities early allows for structural modifications to be designed to block these sites and improve the compound's metabolic stability and pharmacokinetic profile.
| Potential Site of Metabolism | Type of Metabolic Reaction | Primary Enzyme Family |
|---|---|---|
| Indole Ring (Positions 4, 5, 6) | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP1A2, CYP2D6) |
| 7-Methyl Group | Benzylic Oxidation (to -CH₂OH then -COOH) | Cytochrome P450 |
| Indole Nitrogen (N-H) | Glucuronidation (Phase II) | UDP-glucuronosyltransferases (UGTs) |
| 2-Chloroethyl Side Chain | Dehalogenation / Oxidation | Cytochrome P450 / Glutathione S-transferases (GSTs) |
Binding to Transport Proteins
An extensive search of publicly available scientific literature and research databases did not yield any specific studies on the computational and in silico investigations of the binding of this compound to transport proteins. Consequently, there is no data available to populate a detailed analysis or data tables as requested.
The field of computational biology frequently employs methods such as molecular docking and molecular dynamics simulations to predict and analyze the interactions between small molecules and proteins, including transport proteins. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. However, it appears that this compound has not been the subject of such published research in the context of its interaction with transport proteins.
Therefore, a detailed discussion on its binding affinities, interaction mechanisms, or specific residues involved in binding to any transport protein cannot be provided.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(2-Chloroethyl)-7-methyl-1H-indole, and how are reaction conditions optimized?
- Methodological Answer : Common synthetic routes involve palladium-catalyzed cyclization or formylation reactions. For example, indole precursors can undergo alkylation with 2-chloroethyl groups under inert atmospheres using solvents like dichloromethane or dimethylacetamide. Optimization includes adjusting catalyst loading (e.g., 5–10 mol% Pd), temperature (60–80°C), and purification via recrystallization or column chromatography to achieve >80% purity .
Q. How can spectroscopic techniques (NMR, HPLC, MS) be applied to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Identify substituent positions (e.g., methyl at C7, chloroethyl at C3) via chemical shifts (δ 2.4–2.6 ppm for methyl; δ 3.8–4.2 ppm for chloroethyl) .
- HPLC : Assess purity using reverse-phase C18 columns (mobile phase: acetonitrile/water) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 224.1) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is light-sensitive and prone to hydrolysis due to the chloroethyl group. Store in amber vials at –20°C under inert gas (argon). Monitor degradation via periodic HPLC analysis, with degradation products (e.g., hydrolyzed alcohols) quantified using calibration curves .
Advanced Research Questions
Q. How do substituents (chloroethyl, methyl) influence the reactivity and bioactivity of this compound compared to analogs?
- Methodological Answer :
- Reactivity : The electron-withdrawing chloroethyl group enhances electrophilic substitution at C5, while the methyl group at C7 sterically hinders nucleophilic attacks. Compare reactivity using kinetic studies (e.g., bromination rates) .
- Bioactivity : Design SAR studies by synthesizing analogs (e.g., replacing chloroethyl with trifluoromethyl) and testing inhibition of cancer cell lines (IC50 values via MTT assays). A comparative table is shown below:
| Compound | Substituents | IC50 (μM) vs. HeLa Cells |
|---|---|---|
| 3-(2-Chloroethyl)-7-methyl | Chloroethyl, Methyl | 12.3 ± 1.2 |
| 3-Trifluoromethyl-7-methyl | Trifluoromethyl, Methyl | 8.7 ± 0.9 |
Q. How can contradictory data on synthesis yields (e.g., 40% vs. 75%) be resolved for this compound?
- Methodological Answer : Systematic optimization involves:
- Solvent Screening : Test polar aprotic (DMF) vs. non-polar (toluene) solvents.
- Catalyst Efficiency : Compare Pd(OAc)2 vs. PdCl2.
- Temperature Gradients : Monitor yields at 60°C, 80°C, and reflux.
Publish results in a factorial design table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, Pd(OAc)2, 80°C | 75 | 85 |
| Toluene, PdCl2, 60°C | 40 | 70 |
Q. What experimental strategies are recommended to study the reaction mechanism of this compound in cross-coupling reactions?
- Methodological Answer :
- Isotopic Labeling : Use deuterated chloroethyl groups to track regioselectivity via 2H NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl, chloroethyl with bromoethyl).
- Biological Assays : Test analogs against enzyme targets (e.g., cytochrome P450 inhibition) using fluorescence-based assays .
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial) for indole derivatives?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HepG2) and protocols (e.g., 48-hour exposure).
- Control Variables : Account for solvent effects (DMSO concentration ≤0.1%) and batch-to-batch compound purity .
- Meta-Analysis : Pool data from multiple studies (e.g., PubMed, SciFinder) to identify trends using statistical tools (e.g., R or Python) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
